

2-Chloro-4-methoxypyridine-5-boronic acid synthesis

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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyridine-5-boronic acid

Cat. No.: B1451221

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An In-depth Technical Guide to the Synthesis of **2-Chloro-4-methoxypyridine-5-boronic acid**

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing **2-Chloro-4-methoxypyridine-5-boronic acid**, a key building block in medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this document delves into the strategic and mechanistic details of three primary synthetic routes: lithiation-borylation, palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation. Each section explains the causal relationships behind experimental choices, offers detailed, step-by-step protocols, and presents comparative data to guide the selection of the most appropriate method for a given application. The guide is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 2-Chloro-4-methoxypyridine-5-boronic acid

2-Chloro-4-methoxypyridine-5-boronic acid is a highly versatile heterocyclic building block. Its value lies in the unique arrangement of functional groups on the pyridine ring: a boronic acid at the 5-position for facile carbon-carbon bond formation, a chloro group at the 2-position for subsequent orthogonal functionalization, and a methoxy group at the 4-position which modulates the electronic properties of the ring.

The boronic acid moiety makes this compound an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, one of the most powerful and widely used transformations in modern organic synthesis.[1][2] This reaction is central to the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of pharmacologically active molecules, particularly kinase inhibitors used in oncology.[1][3][4] The ability to introduce the substituted pyridine core into complex molecules makes **2-Chloro-4-methoxypyridine-5-boronic acid** a valuable intermediate for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][5]

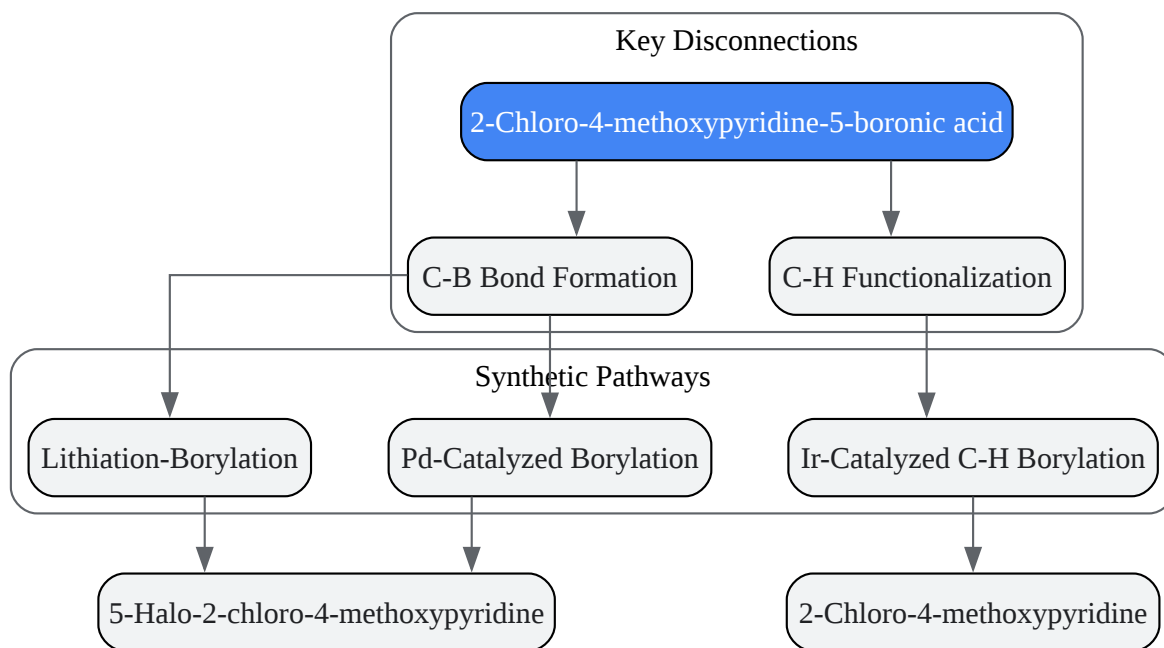
This guide will explore the most effective and commonly employed strategies for its synthesis, providing the theoretical basis and practical protocols necessary for its successful preparation in a laboratory setting.

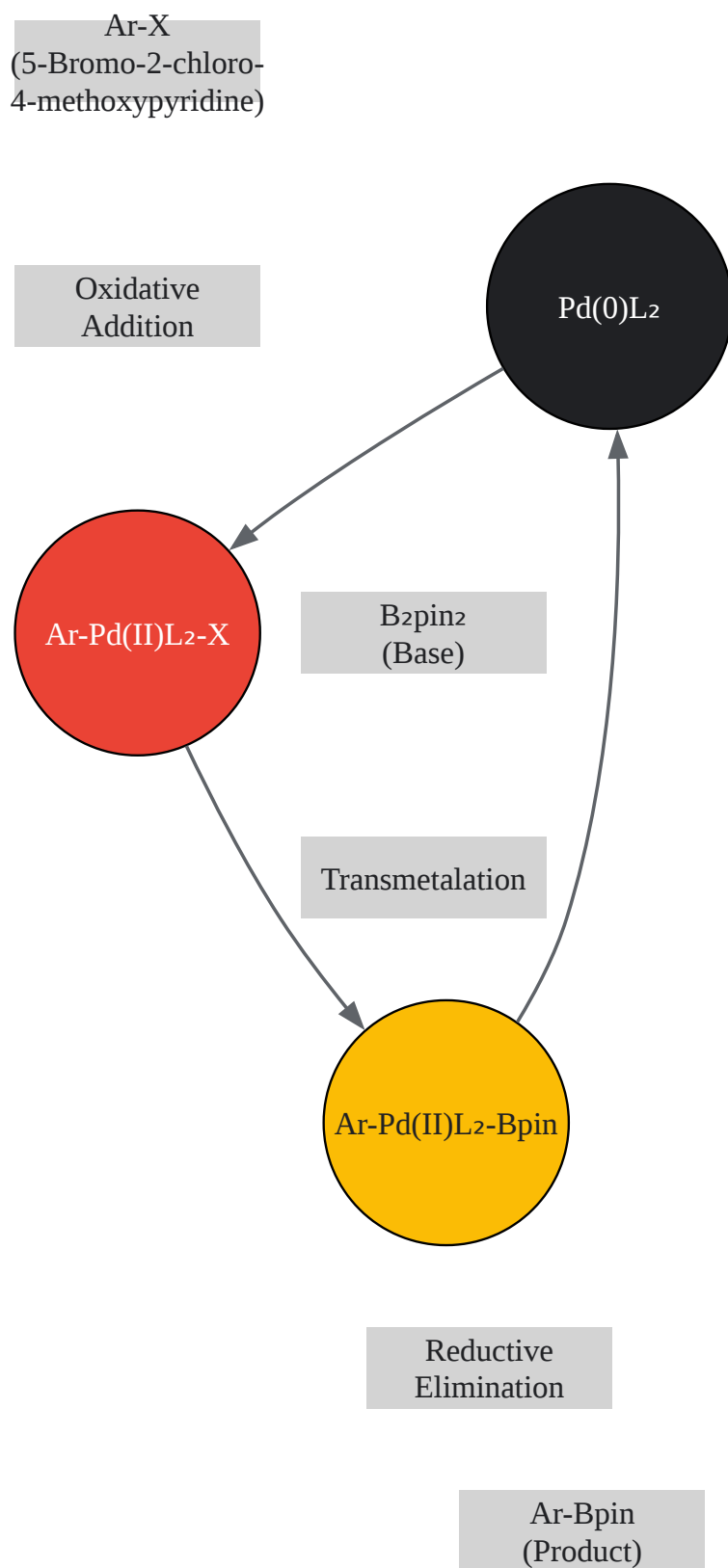
Physicochemical Properties

Property	Value	Reference
CAS Number	1072946-20-3	[6][7]
Molecular Formula	C ₆ H ₇ BClNO ₃	[6]
Molecular Weight	187.39 g/mol	[6][7]
Appearance	Typically a solid	
Storage	Sealed in dry, Room Temperature or 2-8°C	[3][7]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of **2-Chloro-4-methoxypyridine-5-boronic acid** can be approached through several distinct retrosynthetic disconnections. The most logical strategies involve either the formation of the C-B bond on a pre-functionalized pyridine ring or the direct functionalization of a C-H bond.





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